3-Bromothiophene-2-carboxaldehyde is an organic compound containing a thiophene ring, a bromine atom, and a formyl group (CHO). It is a valuable intermediate in the synthesis of various heterocyclic compounds, due to its reactive functional groups. Several research studies have described the synthesis and characterization of 3-Bromothiophene-2-carboxaldehyde using different methods, such as Vilsmeier-Haack formylation, [] and palladium-catalyzed cross-coupling reactions. [] These studies also report the characterization of the synthesized compound using various techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). [, ]
-Bromothiophene-2-carboxaldehyde has been explored as a potential building block for the synthesis of novel bioactive molecules with diverse therapeutic applications. Research suggests its potential in developing:
3-Bromothiophene-2-carboxaldehyde is an organic compound with the molecular formula and a molecular weight of 191.05 g/mol. It is characterized by a bromine atom attached to a thiophene ring, which is further substituted with a carboxaldehyde group at the 2-position. This compound appears as a yellow-brown liquid or low-melting solid and has a melting point range of 24-25 °C and a boiling point of approximately 92 °C at 5 mmHg . Its structure features a five-membered aromatic ring containing sulfur, which contributes to its unique chemical properties.
Research indicates that 3-Bromothiophene-2-carboxaldehyde exhibits notable biological activity. It has been studied for its potential anti-cancer properties, showing efficacy in inhibiting cancer cell proliferation in vitro. The compound's unique structure allows it to interact with biological targets effectively, making it a subject of interest in medicinal chemistry . Additionally, it has been reported to have inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism .
The synthesis of 3-Bromothiophene-2-carboxaldehyde can be achieved through several methods:
3-Bromothiophene-2-carboxaldehyde finds applications in various fields:
Interaction studies involving 3-Bromothiophene-2-carboxaldehyde have highlighted its role in modulating biological pathways. For instance:
Several compounds share structural similarities with 3-Bromothiophene-2-carboxaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Similarity Index | Unique Features |
|---|---|---|---|
| 2-Bromothiophene-3-carboxylic acid | C5H4BrO2 | 0.80 | Contains a carboxylic acid instead of an aldehyde |
| 5-Bromothiophene-3-carboxylic acid | C5H4BrO2 | 0.75 | Bromine substitution at the 5-position |
| 4-Bromothiophene-3-carbaldehyde | C5H4BrOS | 0.60 | Different substitution pattern on the thiophene ring |
| 5-Methylthiophene-3-carbaldehyde | C6H6OS | 0.56 | Methyl group instead of bromine |
| 2-Bromobenzo[b]thiophene-3-carbaldehyde | C10H7BrOS | 0.58 | Incorporates a benzene ring into the structure |
These compounds exhibit varying degrees of biological activity and chemical reactivity, contributing to their distinct roles in organic synthesis and medicinal chemistry.
Irritant